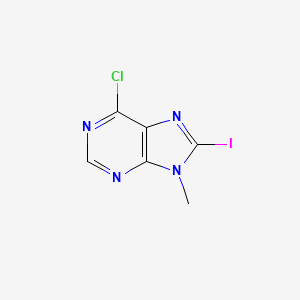

6-chloro-8-iodo-9-methyl-purine

Beschreibung

6-Chloro-8-iodo-9-methyl-purine is a halogenated purine derivative with a unique substitution pattern involving chlorine at position 6, iodine at position 8, and a methyl group at position 7. Purine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors or antiviral agents, due to their ability to mimic nucleobases .

Eigenschaften

Molekularformel |

C6H4ClIN4 |

|---|---|

Molekulargewicht |

294.48 g/mol |

IUPAC-Name |

6-chloro-8-iodo-9-methylpurine |

InChI |

InChI=1S/C6H4ClIN4/c1-12-5-3(11-6(12)8)4(7)9-2-10-5/h2H,1H3 |

InChI-Schlüssel |

WPSMFQSTHPULFA-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C(=NC=N2)Cl)N=C1I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials

- 9-methyl-9H-purine : The methyl group at the 9-position is introduced early or retained from commercially available precursors.

- Halogenating agents : Iodine sources (I2), chlorine sources (e.g., N-chlorosuccinimide), and oxidizing agents for selective halogenation.

- Pyrimidine derivatives : 6-halo-4,5-diaminopyrimidine as a precursor for purine ring construction.

Synthetic Route 1: Halogenation of 9-methyl-purine

This method involves:

- Starting with 9-methyl-9H-purine.

- Selective iodination at the 8-position using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled temperature and solvent conditions.

- Subsequent chlorination at the 6-position using chlorinating reagents under mild conditions to avoid overreaction.

This approach requires careful optimization of reaction parameters to avoid polyhalogenation or unwanted side reactions.

Synthetic Route 2: Construction from 6-halo-4,5-diaminopyrimidine

- Reaction of 6-halo-4,5-diaminopyrimidine with substituted aromatic acids in the presence of pyridine reagent.

- This method achieves selective substitution at the 6-position with chlorine and allows for further functionalization at the 8-position.

- Yields reported range from 75% to 90% with short reflux times (1.5 to 2 hours).

- The final methylation at the 9-position can be introduced via alkylation reactions using methylating agents such as methyl iodide.

This route is advantageous for its selectivity and relatively high yields.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Iodination at 8-position | Iodine + H2O2 or NaOCl | 0–25 °C | 2–4 hours | 60–80 | Control to avoid di-iodination |

| Chlorination at 6-position | N-Chlorosuccinimide or SO2Cl2 | Room temperature | 1–3 hours | 70–85 | Mild conditions to maintain selectivity |

| Methylation at 9-position | Methyl iodide + base (e.g., K2CO3) | 50–70 °C | 3–6 hours | 75–90 | Alkylation under anhydrous conditions |

| Purification | Chromatography or recrystallization | — | — | — | Confirm purity via NMR, MS |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) : ^1H NMR and ^13C NMR confirm the methyl group at the 9-position and halogen substitutions.

- Mass Spectrometry (MS) : Confirms molecular weight consistent with this compound.

- Infrared Spectroscopy (IR) : Used to verify functional groups and purine ring integrity.

- Elemental Analysis : Validates the presence and ratio of chlorine and iodine atoms.

Research Findings and Notes

- The presence of chlorine and iodine at specific positions on the purine ring significantly affects the compound's biological activity, particularly enzyme inhibition.

- Modifications at the 9-position, such as methylation, influence solubility and metabolic stability.

- Selective halogenation requires precise control of reaction conditions to prevent side reactions and ensure regioselectivity.

- The use of pyridine as a reagent facilitates the formation of purine derivatives from pyrimidine precursors with good yields and purity.

- The synthetic methods described provide a foundation for further derivatization for medicinal chemistry applications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogenation of 9-methyl-purine | 9-methyl-9H-purine | I2 + oxidant, N-chlorosuccinimide | 60–85 | Direct, fewer steps | Requires careful condition control |

| Pyrimidine precursor route | 6-halo-4,5-diaminopyrimidine | Substituted acids, pyridine, methyl iodide | 75–90 | High selectivity, good yields | Multi-step, requires precursor synthesis |

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-8-iodo-9-methyl-purine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form purine N-oxides or reduction to remove halogen atoms.

Coupling Reactions: The iodine atom makes it suitable for coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

Substitution: Formation of azido, thiol, or other substituted purines.

Oxidation: Formation of purine N-oxides.

Reduction: Dehalogenated purine derivatives.

Wissenschaftliche Forschungsanwendungen

6-chloro-8-iodo-9-methyl-purine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with nucleic acids and enzymes.

Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with DNA and RNA synthesis.

Wirkmechanismus

The mechanism of action of 6-chloro-8-iodo-9-methyl-purine involves its interaction with nucleic acids and enzymes. The compound can intercalate into DNA or RNA, disrupting their normal function. It may also inhibit enzymes involved in nucleic acid synthesis, such as DNA polymerase or RNA polymerase, leading to the inhibition of cell proliferation. The presence of halogen atoms enhances its binding affinity to molecular targets, making it a potent inhibitor .

Vergleich Mit ähnlichen Verbindungen

Key Analogs:

6-Chloro-9-ethyl-8-iodo-9H-purine (CAS 1610703-69-9) Substituents: Ethyl (C2H5) at N9, iodine at C7. Molecular Weight: 308.51 g/mol . The ethyl group at N9 may increase lipophilicity compared to methyl, altering pharmacokinetics .

6-Chloro-8-methyl-9H-purine (CAS 92001-52-0)

- Substituents : Methyl (CH3) at C8, hydrogen at N8.

- Molecular Weight : 168.58 g/mol .

- Properties : The methyl group at C8 introduces steric hindrance but lacks the electron-withdrawing effect of iodine. This analog is simpler synthetically but may exhibit reduced bioactivity compared to iodinated derivatives .

6-Chloro-7,9-dihydro-9-methyl-8H-purin-8-one (Compound 13)

- Substituents : Methyl at N9, ketone at C8.

- Synthesis : Prepared via modified literature methods using urea and DMF .

- Properties : The ketone at C8 introduces hydrogen-bonding capacity, contrasting with the hydrophobic iodine in the target compound. This structural difference likely impacts solubility and target interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.